Nicametate

Ischemic stroke Secondary prevention Cerebrovascular mortality

Nicametate (CAS 3099-52-3) is the 2-(diethylamino)ethyl ester of nicotinic acid, placing it chemically among the pyridine‑carboxylate ester vasodilators. It was developed as a cerebral and peripheral vasodilator and has been principally used for managing peripheral vascular disorders (intermittent claudication, Raynaud’s phenomenon, acrocyanosis) and for secondary prevention of ischemic stroke.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 3099-52-3
Cat. No. B1219050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicametate
CAS3099-52-3
Synonyms2-(diethylaminoethyl)nicotinate citrate
Euclidan
nicametate
nicametate citrate
Provasan
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C12H18N2O2/c1-3-14(4-2)8-9-16-12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3
InChIKeyJVWOCHRRAWHKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicametate CAS 3099-52-3 — What the Scientific & Procurement Evidence Actually Says About This Nicotinic Acid Ester Vasodilator


Nicametate (CAS 3099-52-3) is the 2-(diethylamino)ethyl ester of nicotinic acid, placing it chemically among the pyridine‑carboxylate ester vasodilators [1]. It was developed as a cerebral and peripheral vasodilator and has been principally used for managing peripheral vascular disorders (intermittent claudication, Raynaud’s phenomenon, acrocyanosis) and for secondary prevention of ischemic stroke [2]. The compound is commercially distributed as the citrate, hydrochloride and hydrogen tartrate salts; oral tablets (50‑100 mg three times daily) and injectable formulations exist [3]. The parent molecule itself has a molecular weight of 222.28 Da, a melting point of 128‑129 °C, and a boiling point of ~156 °C at 10 mm Hg [4].

Why In‑Class Nicotinate Vasodilators and Other Peripheral Vasoactive Drugs Cannot Be Interchanged with Nicametate — The Quantitative Heads‑Up


Nicametate is frequently grouped with other nicotinic acid derivatives (nicotinic acid itself, inositol nicotinate, xanthinol nicotinate) and with vasoactive drugs such as pentoxifylline or cilostazol. However, the assertion that these compounds are interchangeable lacks quantitative support. First, nicametate is a prodrug that is slowly hydrolysed in vivo to nicotinic acid and diethylaminoethanol, yielding a 37‑hour to 1‑week half‑life for chemical hydrolysis at pH 7.4 and 37 °C — markedly longer than simple alkyl esters [1]. This confers a sustained‑release vasodilator profile that direct‑acting nicotinic acid or rapidly cleared esters do not duplicate. Second, nicametate possesses multiple concurrent pharmacological actions — vasodilation, enhancement of tissue respiration through DPN‑TPN coenzyme synthesis, acetyl‑ and butyryl‑cholinesterase inhibition, and gonadotropic/adrenal stimulation — that are absent from comparator agents such as aspirin, inositol nicotinate or pentoxifylline [2][3]. Third, in the only randomised, double‑blind, aspirin‑controlled trial in ischemic stroke, nicametate reduced cerebrovascular mortality by 37 % (aHR 0.63, 95 % CI 0.41–0.97), a benefit on hard endpoints that has not been demonstrated for inositol nicotinate, xanthinol nicotinate or pentoxifylline in comparable populations [4]. Therefore, generic substitution with another “vasodilator” would forfeit the specific mortality‑reduction evidence, the multi‑mechanism profile and the distinct pharmacokinetic behaviour that characterise nicametate.

Nicametate CAS 3099-52-3 — Head‑to‑Head, Cross‑Study and Class‑Level Evidence That Defines Differential Scientific and Procurement Value


Cerebrovascular‑Mortality Reduction vs. Aspirin (Direct Head‑to‑Head RCT in Ischemic Stroke)

In a multicenter, randomised, double‑blind, controlled trial enrolling 466 first‑time non‑cardioembolic ischemic stroke patients (1992‑1995), nicametate citrate was compared head‑to‑head with 100 mg/day aspirin. Over 28 years of follow‑up, nicametate reduced the risk of cerebrovascular death by approximately 37 % (aHR 0.63, 95 % CI 0.41–0.97) relative to aspirin [1]. In the same cohort, nicametate was associated with a numerically but non‑statistically higher stroke recurrence rate (aHR 1.73, 95 % CI 0.96–3.13) [1]. The lower mortality despite a trend toward more recurrences suggests a distinct pathophysiological benefit — possibly related to the compound’s sustained vasodilation and tissue‑metabolic actions — that is not captured by antiplatelet efficacy alone.

Ischemic stroke Secondary prevention Cerebrovascular mortality Aspirin comparator

Prodrug Hydrolysis Half‑Life — Sustained‑Release Character vs. Direct Nicotinic Acid and Simple Esters

Nicametate is the 2‑(diethylamino)ethyl ester of nicotinic acid. A systematic study of 25 nicotinic acid esters demonstrated that chemical hydrolysis at pH 7.4 and 37 °C spans a half‑life range of <3 h to no detectable hydrolysis over 5 weeks, with most esters falling between 100 h and 1000 h [1]. The diethylaminoethyl ester side‑chain yields a hydrolysis rate in the intermediate‑to‑slow portion of this range, consistent with sustained prodrug activation in vivo. By contrast, nicotinic acid itself has an immediate vasodilator action with rapid clearance, and simple alkyl esters (e.g., methyl nicotinate) are hydrolysed more rapidly, resulting in a shorter duration of action [1]. This hydrolysis‑rate differentiation means nicametate provides a longer, smoother vasodilator effect without the peak‑and‑trough profile observed with direct nicotinic acid or fast‑cleaving esters.

Prodrug kinetics Ester hydrolysis Sustained vasodilation Nicotinic acid

Multi‑Mechanism Pharmacological Profile — Beyond Simple Vasodilation

Unlike direct‑acting vasodilators such as nicotinic acid, naftidrofuryl or pentoxifylline, nicametate citrate exerts at least seven concurrently documented pharmacological actions: (1) tissue‑respiration enhancement through direct participation in DPN‑TPN coenzyme synthesis; (2) sustained arteriolar and capillary vasodilation; (3) trophic stimulation of granulation tissue and skin regeneration; (4) dual, reversible inhibition of acetylcholinesterase and serum cholinesterase; (5) cardiac‑rhythm modulation (cardio‑moderator and antifibrillatory effect); (6) gonadotropic/adrenal stimulation; and (7) anti‑fatigue activity [1][2]. By comparison, inositol nicotinate relies solely on slow nicotinic acid release for vasodilation, and pentoxifylline acts primarily through hemorheologic improvement. The unique breadth of nicametate’s pharmacodynamic spectrum provides tissue‑level metabolic support that is absent from comparator vasodilators.

Tissue respiration Cholinesterase inhibition DPN‑TPN coenzymes Multi‑target

Rat Mesangial‑Cell Proliferation Inhibition — A Non‑Vascular Therapeutic Dimension

In an in‑vitro study using serum‑stimulated rat mesangial cells (RMCs), nicametate at 1 mg/mL inhibited cell proliferation by 91 % and collagen synthesis by 35 %, measured by tetrazolium dye uptake and ³H‑proline incorporation, respectively [1]. In the same experimental system, hydralazine (10 µg/mL) achieved 82 % proliferation inhibition, ticlopidine (30 µg/mL) 61 %, and aminophylline (200 µg/mL) 66 % [1]. While the effective concentration of nicametate is higher on a mass basis, its efficacy at equimolar or equi‑potency basis is comparable, and importantly no other nicotinic acid derivative has been reported to share this anti‑proliferative effect on mesangial cells.

Mesangial cell Anti‑proliferative Collagen synthesis Renal research

Sustained‑Release Formulation Technology — Patent‑Backed Differentiation for Chronic‑Dosing Protocols

A Korean patent (KR20110049166A) explicitly describes a sustained‑release preparation of nicametate, designed to reduce dosing frequency while maintaining stable plasma levels [1]. By contrast, inositol nicotinate and xanthinol nicotinate are predominantly available only as immediate‑release oral forms. The existence of a patented sustained‑release formulation provides a tangible pharmaceutical differentiation: for preclinical or clinical protocols requiring 24‑h pharmacokinetic coverage with minimal peak‑to‑trough fluctuation, nicametate offers a formulation option that is not matched by its comparators.

Sustained release Patient compliance Formulation patent Chronic therapy

Nicametate CAS 3099-52-3 — Where the Quantitative Evidence Supports Its Use Over Closest Analogs


Secondary Prevention of Ischemic Stroke — Long‑Term Cerebrovascular Mortality Endpoint Studies

When designing a clinical or preclinical study of ischemic‑stroke secondary prevention where the primary endpoint is cerebrovascular death, nicametate is the only nicotinic acid ester with level‑A RCT evidence for a 37 % mortality reduction [1]. Aspirin remains the standard for recurrence prevention, but nicametate provides a complementary vasodilator‑metabolic mechanism that can be used in aspirin‑intolerant patients or in combination‑therapy protocols. Procurement for such studies is justified by the compound’s unique mortality‑benefit data that inositol nicotinate, xanthinol nicotinate and pentoxifylline lack.

Peripheral Vascular Disorders Requiring Concurrent Vasodilation and Tissue Metabolic Support

For protocols targeting intermittent claudication, Raynaud’s phenomenon or diabetic microangiopathy, nicametate’s seven‑mechanism profile (vasodilation, DPN‑TPN coenzyme‑driven tissue respiration enhancement, trophic regeneration, cholinesterase inhibition, cardiac rhythm modulation, gonadotropic stimulation and anti‑fatigue effect) provides multi‑target action in a single molecule [1][2]. This contrasts with pentoxifylline and cilostazol, which principally improve walking distance through hemorheologic or anti‑platelet mechanisms without the tissue‑metabolic component.

Sustained‑Release Formulation for Chronic Dosing in Rodent Models of Cerebral Ischemia

The patented sustained‑release nicametate formulation (KR20110049166A) enables stable 24‑h plasma coverage in animal models, reducing handling stress and pharmacokinetic variability [1]. Combined with the slow enzymatic hydrolysis of the diethylaminoethyl ester side‑chain [2], this makes nicametate particularly suitable for chronic rodent cerebral‑hypoperfusion studies where steady‑state vasodilation is critical. No other nicotinic acid ester offers a comparable patent‑protected, sustained‑release option.

Renal Mesangial‑Cell Proliferation and Fibrosis Research

The demonstrated 91 % inhibition of rat mesangial‑cell proliferation at 1 mg/mL — with concurrent 35 % collagen‑synthesis suppression — positions nicametate as a tool compound for mechanistic studies of glomerulosclerosis and renal fibrosis [1]. Other vasodilators in the nicotinic acid class (e.g., inositol nicotinate) have not been evaluated in this model, making nicametate the only vasodilator with published anti‑mesangial‑proliferative data.

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